NPY-Y2 Receptor Antagonism: 3-Chloro vs. 3-Methyl Arylsulfamoylbenzamide – Direct Head-to-Head Comparison from NIH-Probe SAR Table
In a standardized NPY-Y2 antagonism assay, the target compound bearing a 3-chloro substituent (CID 2228302) achieves an IC50 of 0.428 µM, while the 3-methyl congener (CID 2223246) records an IC50 of 0.298 µM. Both compounds share an identical methoxypyrimidine-sulfamoyl-phenyl core, making this a direct, intra-scaffold comparison [1]. The <2-fold potency difference is experimentally meaningful and underscores that the 3-chloro variant occupies a distinct activity niche within the scaffold.
| Evidence Dimension | NPY-Y2 receptor inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.28 × 10⁻⁷ M (0.428 µM) |
| Comparator Or Baseline | 3-Methyl analogue (CID 2223246): IC50 = 2.98 × 10⁻⁷ M (0.298 µM) |
| Quantified Difference | 1.44-fold higher IC50 for the 3-chloro compound relative to 3-methyl; anti-target selectivity against NPY-Y1 maintained (>35.4 µM for both). |
| Conditions | NIH Molecular Libraries Program; NPY-Y2 antagonism assay; NPY-Y1 counter-screen; CC50 = 20.6 µM (target compound) vs. 67 µM (3-methyl analogue); brain penetrance: 395 ± 16 ng/mL (3-chloro) vs. 805 ± 305 ng/mL (3-methyl) [1]. |
Why This Matters
Procurement of the 3-chloro, rather than the 3-methyl, variant is essential when the experimental goal requires balancing moderate NPY-Y2 potency with a distinctly lower CC50 (20.6 µM vs. 67 µM), which may influence cell-based toxicity profiles and downstream multiplexing decisions.
- [1] Table 7(b): SAR Scaffold 2 – Arylsulfamoylbenzamide. In: Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. View Source
